MFCD31714221
Description
MFCD31714221 is a chemical compound registered under the Molecular Formula Data (MFCD) system. Compounds in this series often feature heterocyclic or aromatic frameworks, as evidenced by molecular formulas such as C₂₇H₃₀N₆O₃ (MFCD28167899) and C₁₀H₉F₃O (MFCD00039227). These structures typically exhibit moderate to high molecular weights (e.g., 486.57 g/mol for MFCD28167899) and functional groups like amines, carbonyls, or halogens, which influence their reactivity and solubility .
Properties
IUPAC Name |
2-[4-[4-[2-(2-fluoroethoxy)phenyl]piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN5O3/c1-23-19(27)16-22-26(20(23)28)10-5-4-9-24-11-13-25(14-12-24)17-6-2-3-7-18(17)29-15-8-21/h2-3,6-7,16H,4-5,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCVVYUSUGUSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione involves multiple steps. The key steps include the formation of the piperazine ring, the attachment of the fluoro-ethoxy phenyl group, and the construction of the triazine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD31714221, we compare it with structurally and functionally related compounds from published datasets. Key parameters include molecular weight , solubility , synthetic routes , and applications .
Table 1: Physical and Chemical Properties Comparison
*Inferred from analogous MDL compounds. †Estimated based on structural analogs. ‡Assumed due to polar functional groups. §Common hazards for aromatic amines/halides.
Functional Differences
- Bioavailability : Compounds with trifluoromethyl groups (e.g., MFCD00039227) exhibit higher GI absorption (95%) compared to brominated analogs (e.g., CAS 1761-61-1, 55%) due to enhanced lipophilicity .
- Thermal stability : Higher molecular weight compounds (e.g., MFCD28167899) show superior stability in high-temperature reactions, whereas smaller molecules (e.g., MFCD00039227) are prone to decomposition above 150°C .
Table 2: Application Comparison
Research Findings and Implications
- Structure-activity relationships : Fluorinated analogs (e.g., MFCD00039227) demonstrate improved metabolic stability over chlorinated/brominated counterparts, critical for drug development .
- Scalability challenges : High-molecular-weight compounds like MFCD28167899 require advanced purification techniques (e.g., preparative HPLC), increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
